molecular formula C20H21N5O B6643264 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide

4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide

Cat. No. B6643264
M. Wt: 347.4 g/mol
InChI Key: WSSWGWVOCCARLA-UHFFFAOYSA-N
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Description

4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide, also known as PPQ, is a synthetic compound that has been extensively studied in recent years due to its potential therapeutic applications. PPQ is a piperazine derivative and belongs to the class of quinoline-based compounds. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways. For example, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-microbial properties, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has also been found to exhibit antioxidant and neuroprotective effects. The compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide in lab experiments. For example, the compound has relatively low solubility in water, which can make it difficult to use in certain assays. Additionally, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide. One area of interest is the development of new synthetic methods for the compound, which could improve its purity and yield. Another area of interest is the further characterization of the compound's mechanism of action, which could lead to the development of new therapeutic applications. Additionally, more research is needed to determine the safety and efficacy of 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide in humans, which could pave the way for the development of new drugs based on the compound.

Synthesis Methods

The synthesis of 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide involves the reaction of 3-pyridylmethylamine with 8-quinolinecarboxylic acid and piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide as a white solid with a melting point of 238-240°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory properties by inhibiting the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been shown to have anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.

properties

IUPAC Name

4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(23-18-7-1-5-17-6-3-9-22-19(17)18)25-12-10-24(11-13-25)15-16-4-2-8-21-14-16/h1-9,14H,10-13,15H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSWGWVOCCARLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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